2-Fluoro-5-(oxiran-2-yl)benzonitrile
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Overview
Description
2-Fluoro-5-(oxiran-2-yl)benzonitrile: is an organic compound with the molecular formula C9H6FNO. It features a benzene ring substituted with a fluorine atom, an oxirane (epoxide) ring, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(oxiran-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and epichlorohydrin.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under appropriate conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 2-Fluoro-5-(oxiran-2-yl)benzonitrile is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the nitrile and oxirane groups can impart biological activity, making it a candidate for the development of new therapeutic agents .
Industry: In the materials science industry, this compound is investigated for its potential use in the synthesis of advanced polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(oxiran-2-yl)benzonitrile depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity .
Comparison with Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of an oxirane ring.
2-Bromo-5-fluorobenzonitrile: Contains a bromine atom instead of an oxirane ring.
2-Fluoro-5-(hydroxymethyl)benzonitrile: Features a hydroxymethyl group instead of an oxirane ring.
Uniqueness: The combination of the fluorine atom, nitrile group, and oxirane ring makes it a versatile compound in various chemical and biological contexts .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-5-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6(9-5-12-9)3-7(8)4-11/h1-3,9H,5H2 |
InChI Key |
LFXNSKIESHOTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
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